5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the dichlorophenyl group imparts unique chemical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced by reacting the intermediate compound with hydrogen sulfide gas or a suitable sulfide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halides can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, reduced dichlorophenyl derivatives
Substitution: Substituted triazole derivatives, substituted dichlorophenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its biological activity, and modifications to this compound can lead to the development of new drugs.
Medicine
In medicinal chemistry, 5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is investigated for its potential as an antifungal and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(dimethylamino)phenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2,4-dichlorophenyl)-4-({(E)-[4-(methylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of the dichlorophenyl group and the triazole ring with the dimethylamino group. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N5S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15Cl2N5S/c1-23(2)13-6-3-11(4-7-13)10-20-24-16(21-22-17(24)25)14-8-5-12(18)9-15(14)19/h3-10H,1-2H3,(H,22,25)/b20-10+ |
InChI Key |
AIAWKGJXYBOXFS-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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